{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[3-(morpholin-4-yl)propyl]amine
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Overview
Description
{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[3-(morpholin-4-yl)propyl]amine is a complex organic compound that features a pyrazole ring substituted with a difluoromethyl group and a morpholine ring attached via a propyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[3-(morpholin-4-yl)propyl]amine typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced via a nucleophilic substitution reaction using a difluoromethylating agent such as difluoromethyl iodide.
Attachment of the Morpholine Ring: The morpholine ring can be attached through a nucleophilic substitution reaction using a suitable alkylating agent like 3-chloropropylamine.
Final Coupling: The final step involves coupling the pyrazole derivative with the morpholine derivative under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the difluoromethyl group, potentially converting it to a monofluoromethyl or methyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the pyrazole ring and the morpholine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be facilitated by bases like sodium hydride or potassium carbonate.
Major Products
Oxidation: N-oxides of the morpholine ring.
Reduction: Monofluoromethyl or methyl derivatives.
Substitution: Various substituted pyrazole and morpholine derivatives.
Scientific Research Applications
Chemistry
In chemistry, {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[3-(morpholin-4-yl)propyl]amine can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used as a probe to study the interactions of pyrazole and morpholine derivatives with biological targets. It can also serve as a lead compound for the development of new drugs.
Medicine
In medicinal chemistry, this compound has potential applications as a therapeutic agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[3-(morpholin-4-yl)propyl]amine involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the morpholine ring can modulate its pharmacokinetic properties. The pyrazole ring can interact with various biological pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-[4-[(2,4-Dioxo-5-thiazolidinylidene)methyl]phenoxy]-acetic acid: This compound also features a heterocyclic ring and a difluoromethyl group, making it structurally similar.
α-Cyclopentylmandelic acid: Another compound with a heterocyclic ring and potential biological activity.
Uniqueness
What sets {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[3-(morpholin-4-yl)propyl]amine apart is its combination of a pyrazole ring, a difluoromethyl group, and a morpholine ring
Properties
Molecular Formula |
C12H20F2N4O |
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Molecular Weight |
274.31 g/mol |
IUPAC Name |
N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-3-morpholin-4-ylpropan-1-amine |
InChI |
InChI=1S/C12H20F2N4O/c13-12(14)18-11(2-4-16-18)10-15-3-1-5-17-6-8-19-9-7-17/h2,4,12,15H,1,3,5-10H2 |
InChI Key |
GVLLHPOTEHHTCL-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCCNCC2=CC=NN2C(F)F |
Origin of Product |
United States |
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